4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
Description
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine is a pyrimidine-based heterocyclic compound featuring a piperazine linker and distinct substituents (cyclopropyl, cyclobutyl, and methyl groups). The cyclopropane and cyclobutane moieties enhance steric bulk and conformational rigidity, which may influence binding affinity and metabolic stability. The compound’s synthesis typically involves nucleophilic substitution reactions between pyrimidine derivatives and piperazine intermediates, followed by purification via column chromatography .
Properties
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6/c1-14-15(2)24-20(17-6-7-17)25-21(14)27-10-8-26(9-11-27)19-12-18(22-13-23-19)16-4-3-5-16/h12-13,16-17H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXIHWKCTSOPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine, we compare it with structurally analogous compounds from published literature and commercial catalogs.
Structural and Functional Analogues
Thiazole-Piperazine-Urea Derivatives (11a–11o, Molecules 2013)
- Structural Differences : Unlike the target compound, these derivatives incorporate a thiazole ring and urea linkage. Substituents like fluorophenyl, dichlorophenyl, and trifluoromethyl groups dominate the aryl urea moiety, which may enhance solubility or target selectivity .
- Physicochemical Properties : Molecular weights (ESI-MS data) range from 466.2 to 602.2 g/mol, with yields consistently >83% . In contrast, the target compound’s molecular weight (estimated ~450–500 g/mol) suggests comparable bulk but distinct polarity due to the absence of urea or thiazole groups.
BK80286 (Product Index 2019) Structure: 5-Chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (C₁₉H₂₁ClN₆, MW 368.86 g/mol). Key Differences: Replaces the cyclobutylpyrimidine group with a chloropyridine-carbonitrile moiety.
Data Table: Comparative Analysis
Research Implications and Limitations
- Target Compound Advantages : The cyclopropane and cyclobutane groups may confer unique binding interactions absent in urea- or thiazole-based analogues. Its lack of hydrolytically labile groups (e.g., urea) could enhance pharmacokinetic profiles.
- Limitations: Limited experimental data on the target compound’s biological activity or ADME properties necessitate further comparative studies with analogues like 11a–11o or BK80285.
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